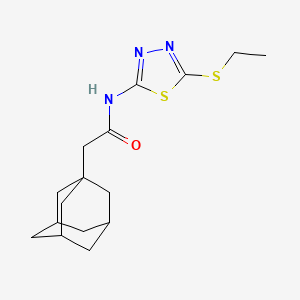

2-(1-adamantyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-adamantyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, also known as AET, is a compound with potential applications in scientific research. AET belongs to the class of adamantane derivatives and is a small molecule that can easily penetrate cell membranes.

Scientific Research Applications

Synthesis and Structural Analysis

Research has developed various methodologies for synthesizing adamantane and thiadiazole derivatives, focusing on enhancing their biological activities and solubility. For instance, studies have synthesized bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, revealing that truncated analogs retained the potency of BPTES while presenting an opportunity to improve aqueous solubility. These analogs demonstrated potency against human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).

Quantitative assessments of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines have been conducted using crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. This research provided insights into the stabilization mechanisms of these compounds' crystal structures (El-Emam et al., 2020).

Biological Activity

Several studies have been conducted on the cytotoxic activity of novel sulfonamide derivatives with adamantyl and thiadiazole moieties, highlighting their potential against breast and colon cancer cell lines. One study identified a compound with significant potency against breast cancer cell lines, comparing favorably with the reference drug 5-fluorouracil (Ghorab et al., 2015).

Antimicrobial and Anti-inflammatory Activities

Research on 5-(1-adamantyl)-1,3,4-thiadiazole derivatives has shown marked activity against gram-positive bacteria, with certain compounds displaying significant antifungal activity against Candida albicans. Additionally, these compounds have demonstrated in vivo anti-inflammatory activity, making them potential candidates for developing new antimicrobial and anti-inflammatory agents (Kadi et al., 2010).

Pharmacological Applications

Adamantane and thiadiazole derivatives have been evaluated for their potential in treating infectious diseases, including tuberculosis. Novel 1,2,3-triazole-adamantylacetamide hybrids, designed by combining antitubercular bioactive fragments, exhibited promising in vitro activity against Mycobacterium tuberculosis, with some compounds showing high selectivity and potency (Addla et al., 2014).

properties

IUPAC Name |

2-(1-adamantyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3OS2/c1-2-21-15-19-18-14(22-15)17-13(20)9-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12H,2-9H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHGKLDQUUXRSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-adamantyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2983044.png)

![3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde](/img/structure/B2983048.png)

![6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2983049.png)

![1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone](/img/structure/B2983050.png)

![2,6-dichloro-5-fluoro-N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2983051.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2983056.png)

![(1R,8S)-9-azatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene hydrochloride](/img/structure/B2983063.png)

![8-[(4-Fluorophenyl)methylsulfanyl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![3-(2-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B2983065.png)

![methyl 2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2983066.png)